
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as FPPP and is a member of the pyrrolidine class of compounds. FPPP has been studied extensively for its potential use in the treatment of various diseases, including cancer.
Aplicaciones Científicas De Investigación
Antifungal Applications
This compound has been synthesized as part of a series of cinnolines and evaluated for its antifungal properties . It exhibits moderate activity against certain strains of Candida, such as C. albicans and C. galibrata, which are common pathogens responsible for fungal infections .
Antitumor Activity
Derivatives of this compound have been explored for their potential antitumor effects . The presence of the piperazine ring is a common feature in many pharmacological agents, and modifications to this core structure can lead to compounds with significant antitumor activity .
Pharmacological Inhibitors
In pharmacology, similar structures have been used to create inhibitors for enzymes like monoacylglycerol lipase (MAGL). These inhibitors can potentially modulate endocannabinoid levels, offering therapeutic applications in mood disorders, appetite control, pain, and inflammation .
Biochemical Research
The compound’s structure is useful in biochemical research, particularly in the study of molecular geometry and electrostatic potential maps . These studies can provide insights into the compound’s reactivity and interaction with biological targets .
Organic Synthesis
In organic chemistry, the compound’s framework is utilized in the synthesis of piperazine derivatives. These derivatives are crucial in developing pharmaceuticals and are often employed in drugs targeting a wide range of biological activities .
Crystallography
The compound’s crystal and molecular structure has been determined using X-ray diffraction , which is essential for understanding its physical and chemical properties. This information is vital for the design of new drugs and materials .
Neuropharmacology
Structurally similar compounds have been investigated as ligands for dopamine and serotonin receptors. They are potential candidates for treating neurological disorders such as schizophrenia .
Chemical Reactivity Studies
The compound’s reactivity can be assessed using density functional theory (DFT) calculations. These studies are important for predicting how the compound might behave in various chemical reactions, which is crucial for drug design and development .
Propiedades
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-propan-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-12(2)21-16(22)11-15(17(21)23)20-9-7-19(8-10-20)14-5-3-13(18)4-6-14/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPHHOTZZXWWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

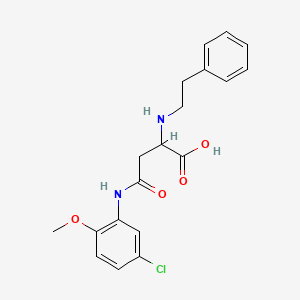



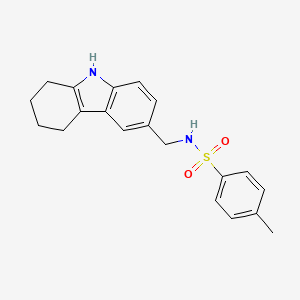
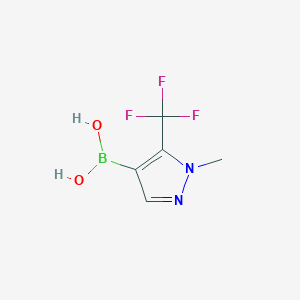
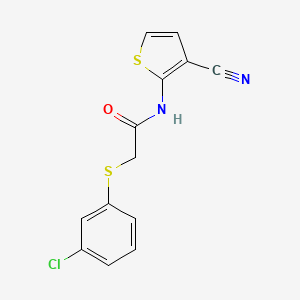
![Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2894744.png)

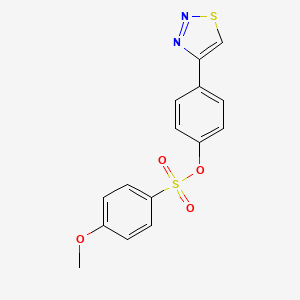
![3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2894749.png)
![3-(2-pyridylmethyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894750.png)
![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894754.png)